molecular formula C22H18N4O2S2 B2639704 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391869-08-2

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No. B2639704
CAS RN: 391869-08-2
M. Wt: 434.53
InChI Key: JWSIMTVROBFCJW-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an amide, a thiadiazole ring, and a naphthalene ring. The presence of these groups could confer various properties to the molecule, depending on their arrangement and the overall structure of the molecule .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The reactivity of a compound is determined by its molecular structure. Functional groups such as amides and thiadiazoles can participate in various chemical reactions. For example, amides can undergo hydrolysis, and thiadiazoles can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the compound’s molecular structure. Computational chemistry tools can also be used to predict these properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with proteins, DNA, or other biomolecules are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable. Safety data sheets (SDS) provide information on the hazards of a compound, but for less-studied compounds, this information may not be available .

Future Directions

Future research on this compound could involve investigating its synthesis, properties, and potential applications. For example, it could be studied as a potential drug candidate, or its properties could be modified to create new materials .

properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S2/c1-14-5-4-8-18(11-14)23-19(27)13-29-22-26-25-21(30-22)24-20(28)17-10-9-15-6-2-3-7-16(15)12-17/h2-12H,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSIMTVROBFCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

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